6-chloro-1-methyl-1H-indazol-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-1-methylindazol-7-amine |
InChI |
InChI=1S/C8H8ClN3/c1-12-8-5(4-11-12)2-3-6(9)7(8)10/h2-4H,10H2,1H3 |
InChI Key |
PDKGFXMBPXBQGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2N)Cl)C=N1 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 6 Chloro 1 Methyl 1h Indazol 7 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 6-chloro-1-methyl-1H-indazol-7-amine, a combination of 1H, 13C, and 15N NMR, along with two-dimensional techniques, would provide a complete picture of its atomic connectivity and spatial arrangement.
¹H NMR Data and Proton Assignments
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro, amino, and methyl-indazole functionalities.
Based on data from related compounds like 7-amino-1-methyl-1H-indazole and various chloro-substituted indazoles, the following proton assignments can be predicted. The N-methyl group would likely appear as a singlet at approximately 3.8 ppm. The protons of the benzene (B151609) ring moiety (H-4 and H-5) would appear in the aromatic region, with their specific shifts and coupling patterns determined by the adjacent substituents. The amino group protons would likely present as a broad singlet, the chemical shift of which can be solvent-dependent.
Table 1: Predicted ¹H NMR Data for this compound and Related Compounds
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|
| This compound (Predicted) | N-CH₃ | ~3.8 | s | - |
| NH₂ | Variable | br s | - | |
| Aromatic H | 6.5-7.5 | m | - | |
| 3-Chloro-1-methyl-1H-indazole derivative researchgate.net | N-CH₃ | 3.8 | s | - |
| Aromatic H | 6.7-7.5 | m | - | |
| 6-amino-3-chloro(1H)indazole chemicalbook.com | Aromatic H | 6.5-7.5 | m | - |
Note: The exact chemical shifts and coupling constants for the target compound are predictive and based on data from analogous structures.
¹³C NMR Data and Carbon Assignments
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms. The chemical shifts are influenced by the nature and position of the substituents on the indazole ring. carta-evidence.orgcdnsciencepub.com N-substitution on the indazole ring is known to affect the chemical shifts of the heterocyclic ring carbons. ipb.pt
The N-methyl carbon is expected to resonate in the range of 30-40 ppm. The carbons of the benzene portion of the indazole ring will appear between approximately 110 and 140 ppm. The carbon atom bearing the chlorine (C-6) and the one bearing the amino group (C-7) will be significantly influenced by these substituents. The pyrazole (B372694) ring carbons (C-3, C-3a, and C-7a) will have characteristic shifts, with C-3 generally appearing at a lower field. researchgate.netresearchgate.net
Table 2: Predicted ¹³C NMR Data for this compound and Related Compounds
| Compound | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| This compound (Predicted) | N-CH₃ | ~35 |
| Aromatic & Indazole C | 110-160 | |
| 3-Chloro-1-methyl-1H-indazole derivative researchgate.net | N-CH₃ | 44 |
| Aromatic & Indazole C | 110, 120, 125, 135, 159, 168 |
| 1H-Indazole Carboxylic Acids researchgate.net | Aromatic & Indazole C | 110-142 |
Note: The assignments are predictive and based on general knowledge of substituted indazoles and available data for related structures.
¹⁵N NMR Data and Nitrogen Assignments
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. In this compound, there are three distinct nitrogen atoms: the two in the pyrazole ring (N-1 and N-2) and the one in the amino group (N-7). The chemical shifts of the indazole nitrogens are particularly sensitive to substitution and tautomeric form. researchgate.netacs.org For N-substituted indazoles, the nitrogen chemical shifts provide a clear distinction between isomers. acs.orgresearchgate.net The N-1 nitrogen, being alkylated, will have a different chemical shift compared to the unsubstituted N-2. The amino nitrogen will have a characteristic shift that is also influenced by the solvent and pH.
Two-Dimensional NMR Techniques (COSY, NOESY, gHSQC, gHMBC) for Structural Elucidation and Regioisomer Differentiation
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons on the benzene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space. This would be particularly useful to confirm the position of the methyl group by observing a correlation between the N-CH₃ protons and the H-7a proton of the indazole ring.
gHSQC (Gradient Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the protonated carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, the molecular ion peak (M⁺) would be expected, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). docbrown.info
The fragmentation of indazole derivatives under mass spectrometry often involves the cleavage of substituents and the rupture of the heterocyclic ring. rsc.org Common fragmentation pathways for chloro-aromatic compounds include the loss of a chlorine radical or HCl. nih.govyoutube.com For this compound, expected fragmentation could include the loss of the methyl group, the amino group, or the chlorine atom, leading to characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| M⁺ | Molecular Ion |
| M+2 | Isotopic peak due to ³⁷Cl |
| M-15 | Loss of CH₃ |
| M-16 | Loss of NH₂ |
Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.comvscht.cz The IR spectrum of this compound would exhibit several key absorption bands.
The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹. The C-Cl stretching vibration is expected to be in the lower frequency region of the fingerprint, generally between 600 and 800 cm⁻¹. researchgate.netmdpi.compsu.edu
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretch | 3300-3500 (two bands) |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H (CH₃) | Stretch | 2850-2960 |
| Aromatic C=C | Stretch | 1450-1600 |
| C-N | Stretch | 1250-1350 |
Note: These are predicted absorption ranges based on characteristic functional group frequencies.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While a crystal structure for this compound is not publicly available in the crystallographic databases as of the latest searches, analysis of closely related indazole derivatives provides significant insight into the expected solid-state conformation and packing of the target molecule.
Detailed research findings from the crystallographic analysis of several substituted chloro-methyl-indazoles reveal key structural features of the indazole scaffold. These studies consistently show the indazole ring system to be essentially planar.
For instance, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide , a derivative, was determined to be monoclinic. researchgate.net The indazole system in this molecule is nearly planar, with the most significant deviation from the mean plane being only 0.007 (2) Å. researchgate.net This planarity is a common feature of the fused bicyclic indazole core.
Similarly, the solid-state structure of 3-chloro-1-methyl-5-nitro-1H-indazole also demonstrates a largely planar indazole system, with a maximum deviation from the mean plane of -0.007 (2) Å. nih.gov In this particular structure, no classical hydrogen bonds were observed; however, molecules form dimers through a close contact between a nitro-oxygen atom and a chlorine atom of a neighboring molecule. nih.gov
Another relevant example is N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide , an isomer of the target compound's derivative. Its crystal structure was also solved, providing further data on the geometry of the chloro-methyl-indazole framework. researchgate.net
The crystallographic data for these derivatives are summarized in the interactive tables below, offering a comparative look at their solid-state parameters.
Interactive Data Table: Crystallographic Data for Indazole Derivatives
| Compound Name | N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | 3-chloro-1-methyl-5-nitro-1H-indazole |
| Chemical Formula | C₁₆H₁₄ClN₃O₄S | C₈H₆ClN₃O₂ |
| Molecular Weight | 379.81 | 211.61 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 13.9664 (6) | 3.8273 (2) |
| b (Å) | 6.4300 (3) | 14.678 (6) |
| c (Å) | 19.6155 (9) | 15.549 (6) |
| α (°) | 90 | 90 |
| β (°) | 107.227 (1) | 96.130 (9) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1682.52 (13) | 868.5 (6) |
| Z | 4 | 4 |
| Reference | researchgate.net | nih.gov |
Interactive Data Table: Data Collection and Refinement Parameters for Indazole Derivatives
| Compound Name | N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | 3-chloro-1-methyl-5-nitro-1H-indazole |
| Radiation | Mo Kα | Mo Kα |
| Temperature (K) | 296 | 296 |
| Reflections Collected | 33806 | 19793 |
| Independent Reflections | 4461 | 2243 |
| R(int) | 0.032 | 0.028 |
| Final R indices [I > 2σ(I)] | R1 = 0.042 | R1 = 0.043 |
| wR(F²) | 0.130 | 0.115 |
| Goodness-of-fit (S) | 1.09 | 1.10 |
| Reference | researchgate.net | nih.gov |
Based on these related structures, it is highly probable that the crystal structure of This compound would also feature a planar indazole core. The presence of the 7-amino group introduces a site for hydrogen bonding, which would likely play a significant role in the crystal packing, forming intermolecular hydrogen bond networks. The specific nature of these interactions, whether forming dimers, chains, or more complex three-dimensional arrays, would depend on the steric and electronic effects of the chloro and methyl substituents on the indazole ring. The determination of the actual crystal structure of this compound through experimental X-ray diffraction would be necessary to confirm these structural hypotheses and to fully characterize its solid-state properties.
Reactivity Profile and Synthetic Applications of 6 Chloro 1 Methyl 1h Indazol 7 Amine
Reaction Mechanisms and Intermediate Formation
The reaction mechanisms involving indazoles often proceed through the formation of charged intermediates or transition states that are stabilized by the aromatic system. In acidic conditions, the indazole ring can be protonated, typically at the N-2 position, to form an indazolium cation. This enhances the electrophilicity of the ring system. For instance, the reaction of N-unsubstituted indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied, revealing the formation of N1-hydroxymethyl derivatives. acs.orgnih.govsemanticscholar.org The mechanism is believed to involve the neutral indazole reacting with protonated formaldehyde. acs.orgnih.gov Although the target molecule is already N-methylated, similar principles of electrophilic attack on the ring carbons can be expected.
The presence of the 7-amino group strongly activates the benzene (B151609) portion of the indazole ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the positions within the heterocyclic pyrazole (B372694) ring are also susceptible to attack. Computational studies, such as Density Functional Theory (DFT), have been used to evaluate reaction mechanisms and predict the regioselectivity of reactions like N-alkylation by analyzing partial charges and Fukui indices on the nitrogen atoms. beilstein-journals.org Such calculations could elucidate the most probable sites for electrophilic or nucleophilic attack on 6-chloro-1-methyl-1H-indazol-7-amine.
Intermediate formation is crucial in many of its reactions. For example, in diazotization of the 7-amino group, a diazonium salt intermediate is formed, which is a versatile precursor for a wide range of functional groups. Similarly, in transition metal-catalyzed cross-coupling reactions, organometallic intermediates involving the indazole scaffold are key to the formation of new carbon-carbon or carbon-heteroatom bonds.
Functionalization Reactions at Different Positions of the Indazole Ring
The substituted indazole ring offers several positions for further functionalization, including the chlorine-bearing carbon, the amino group, and the C-3 position of the pyrazole ring.
The chlorine atom at the C-6 position can potentially be substituted by an amino group via nucleophilic aromatic substitution (SNAr). However, such reactions on chloro-substituted heteroarenes typically require activation by strongly electron-withdrawing groups and can be challenging. researchgate.net The presence of the electron-donating 7-amino group would further deactivate the C-6 position towards nucleophilic attack, making direct amination at this position difficult under standard conditions. Palladium-catalyzed Buchwald-Hartwig amination reactions, however, provide a powerful alternative for forming C-N bonds and could potentially be employed to replace the chlorine atom with various amines. nih.gov
Alkylation and arylation reactions are fundamental for modifying the indazole scaffold.
Alkylation: While the N-1 position of the subject compound is already methylated, the general principles of indazole N-alkylation are well-established and highlight the challenges of regioselectivity. The direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted products. beilstein-journals.orgwikipedia.org The reaction outcome is highly dependent on the reaction conditions (base, solvent) and the electronic and steric nature of both the indazole substituents and the alkylating agent. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for many indazole derivatives. beilstein-journals.org
| Base | Solvent | Typical Outcome |
|---|---|---|
| NaH | THF | High N-1 selectivity |
| Cs₂CO₃ | DMF | Mixture of N-1 and N-2 isomers |
| K₂CO₃ | DMF | Mixture of N-1 and N-2 isomers |
Arylation: C-H arylation offers a direct method to functionalize the indazole core without pre-existing handles. Palladium-catalyzed direct C-3 arylation of 1-substituted indazoles with aryl halides has been reported. researchgate.net This reaction allows for the introduction of aryl groups at the C-3 position, which is often less reactive. The success of such reactions depends on the choice of catalyst, ligand, and reaction conditions. researchgate.net It is plausible that this compound could undergo similar C-3 arylation to introduce further molecular diversity.
The 7-amino group is a versatile handle for a variety of chemical modifications.
Amidation: The primary amino group can be readily converted to an amide via reaction with carboxylic acids, acyl chlorides, or acid anhydrides. researchgate.net These amidation reactions are typically straightforward and can be facilitated by coupling agents. researchgate.net This derivatization is useful for introducing a wide range of substituents and for modulating the electronic properties of the molecule.
Diazotization: The 7-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt intermediate. acs.orgresearchgate.net This intermediate is highly valuable in synthesis as it can be subsequently replaced by a variety of nucleophiles in reactions such as the Sandmeyer reaction to introduce halides (–F, –Cl, –Br, –I), cyano (–CN), or hydroxyl (–OH) groups. acs.org This provides an indirect pathway to functionalize the C-7 position with groups that are not easily introduced by other means.
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
Substituted aminoindazoles are valuable building blocks in medicinal chemistry and materials science due to their ability to be elaborated into more complex molecular architectures.
Building Block for Nitrogen-Containing Polycyclic Systems
While direct experimental evidence for the synthetic utility of this compound is not available in the reviewed literature, its structural features allow for postulation of several potential synthetic pathways to construct fused nitrogen-containing polycyclic systems. These hypothetical transformations are based on well-established synthetic methodologies for the formation of heterocyclic rings from ortho-diamino or amino-heterocyclic precursors.
Hypothetical Synthetic Applications:
Formation of Fused Pyrimidines (Indazolo[6,7-d]pyrimidines): The reaction of this compound with 1,3-dielectrophilic species could lead to the formation of a fused pyrimidine (B1678525) ring. For instance, condensation with β-ketoesters, malonic esters, or their derivatives in the presence of a suitable catalyst and/or high temperature could potentially yield indazolo[6,7-d]pyrimidinone derivatives. Similarly, reaction with malononitrile (B47326) could lead to the corresponding aminopyrimidine-fused indazoles.
Formation of Fused Pyridazines (Indazolo[6,7-d]pyridazines): Cyclocondensation with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, could theoretically produce the corresponding fused pyridazine (B1198779) ring system. The reaction would involve the initial formation of a diimine intermediate, followed by cyclization.
Formation of Fused Triazines (Indazolo[6,7-e] nih.govnih.govmdpi.comtriazines): Diazotization of the 7-amino group to form a diazonium salt, followed by an intramolecular cyclization, is a common strategy for forming fused 1,2,3-triazine (B1214393) rings. Alternatively, reaction with reagents that can provide a "N-C-N" fragment could potentially lead to fused 1,3,5-triazines, although this is a less common transformation for this type of substrate.
Table of Potential Reactions for the Synthesis of Nitrogen-Containing Polycyclic Systems from this compound:
| Fused Ring System | Potential Reagents | Hypothetical Product Structure |
| Pyrimidine | β-Ketoesters, Malonates, Malononitrile | Indazolo[6,7-d]pyrimidine |
| Pyridazine | 1,2-Dicarbonyl compounds (e.g., Glyoxal) | Indazolo[6,7-d]pyridazine |
| 1,2,3-Triazine | Nitrous acid (for diazotization) | Indazolo[6,7-d] nih.govnih.govresearchgate.nettriazine |
It is crucial to emphasize that the reactions and resulting polycyclic systems described above are hypothetical and based on general principles of heterocyclic synthesis. Experimental validation is required to confirm the feasibility, regioselectivity, and reaction conditions for these transformations. The electronic effects of the chloro and methyl substituents on the indazole ring would also play a significant role in the reactivity of the 7-amino group and the outcome of these potential cyclization reactions. Further research is needed to explore and establish the synthetic utility of this compound as a building block for novel nitrogen-containing polycyclic systems.
Q & A
Q. How should conflicting results between computational predictions and experimental observations be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
